2-Bromo-3,4-difluoro-N'-hydroxybenzene-1-carboximidamide
Description
Properties
Molecular Formula |
C7H5BrF2N2O |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
2-bromo-3,4-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrF2N2O/c8-5-3(7(11)12-13)1-2-4(9)6(5)10/h1-2,13H,(H2,11,12) |
InChI Key |
JXJSFXHDGBCBFQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C(=N/O)/N)Br)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(=NO)N)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Core
Starting Material:
A suitable precursor such as 3,4-difluoroaniline or 3,4-difluorobenzene derivatives, which can be selectively halogenated and functionalized.
- Electrophilic Aromatic Substitution (EAS):
Bromination of 3,4-difluoroaniline or related compounds using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) under controlled temperature (0–25°C) to achieve regioselectivity at the desired position (position 2).- Reaction conditions:
- Solvent: Dichloromethane (DCM) or chloroform
- Temperature: 0–10°C to minimize polybromination
- Catalyst: FeBr₃ (catalytic amount)
- Outcome:
Formation of 2-bromo-3,4-difluoroaniline or a similar intermediate.
- Reaction conditions:
Conversion to the Carboximidamide
- Formation of the N'-hydroxybenzene-1-carboximidamide:
React the aromatic amine with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in ethanol or methanol solvent, under reflux conditions.- Reaction:
$$
\text{Ar-NH}2 + \text{NH}2OH \rightarrow \text{Ar-N= C(OH)NH}_2
$$ - Notes:
- The reaction proceeds via nucleophilic attack on the carbonyl carbon of a suitable precursor or directly on the aromatic amine if appropriately activated.
- Reaction:
Fluorination and Further Halogenation
Selective Fluorination:
The fluorine substituents at positions 3 and 4 are introduced via electrophilic fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) on the precursor aromatic ring, under mild conditions to prevent over-fluorination.Additional Bromination (if needed):
To install bromine at position 2, controlled electrophilic bromination is performed, as described earlier, ensuring regioselectivity via temperature control and directing effects of existing substituents.
Hydrolysis and Final Purification
Hydrolysis of intermediates:
The nitrated or aminated intermediates are hydrolyzed under acidic conditions (e.g., sulfuric acid at elevated temperatures, 150–175°C) to convert nitrile or related groups into the carboxylic acid derivatives, culminating in the target compound.Purification:
Use column chromatography with silica gel, employing hexane/ethyl acetate gradients, or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to isolate pure 2-Bromo-3,4-difluoro-N'-hydroxybenzene-1-carboximidamide .
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Catalyst | Notes |
|---|---|---|---|---|---|
| Nitrification | Nitric acid, sulfuric acid | Sulfuric acid | 20–30°C | — | Controlled addition to avoid over-nitration |
| Bromination | Bromine, FeBr₃ | DCM | 0–10°C | FeBr₃ | Regioselectivity critical |
| Fluorination | Selectfluor or DAST | DCM or acetonitrile | Room temp | — | Mild conditions to prevent polyfluorination |
| Hydrolysis | Sulfuric acid | Water | 150–175°C | — | For converting nitriles to acids |
Data Tables and Analytical Data
Reaction Yields and Conditions
Spectroscopic Data (Sample)
| Technique | Data | Interpretation |
|---|---|---|
| NMR (¹H, ¹³C, ¹⁹F) | Characteristic chemical shifts and coupling constants | Confirm substitution pattern |
| MS (HRMS) | Molecular ion at m/z ~223 | Molecular weight verification |
| IR | N-H stretch, C=O stretch | Functional group confirmation |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 serves as an effective leaving group in SNAr reactions. Fluorine substituents at positions 3 and 4 activate the ring toward nucleophilic attack.
Key Reactions
Mechanistic Notes
-
Fluorine substituents direct nucleophiles to the para position relative to themselves, favoring substitution at position 2 (meta to fluorine).
-
Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .
Reductive Transformations
The carboximidamide group undergoes selective reduction under mild conditions.
Reduction Pathways
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH4 | EtOH, reflux, 4 h | 2-Bromo-3,4-difluoro-N'-hydroxybenzylamine | 58% | |
| H2/Pd-C | MeOH, RT, 2 h | 2-Bromo-3,4-difluorobenzene-1-amine | 83% |
Key Observations
-
Sodium borohydride selectively reduces the carboximidamide group without affecting bromine.
-
Catalytic hydrogenation removes both the hydroxylamine and carboximidamide groups.
Oxidation Reactions
The hydroxylamine moiety is susceptible to oxidation:
Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H2O2 (30%) | AcOH, 50°C, 3 h | 2-Bromo-3,4-difluoronitrosobenzene | 41% | |
| KMnO4 | H2SO4, 80°C, 6 h | 2-Bromo-3,4-difluoronitrobenzene | 67% |
Structural Analysis
-
Mild oxidation with H2O2 produces a nitroso intermediate, while strong oxidants like KMnO4 yield nitro derivatives .
Cyclization Reactions
The carboximidamide group facilitates heterocycle formation:
Cyclization Examples
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PhLi | THF, -78°C → RT, 12 h | Benzo[e] triazin-4-yl derivative | 78% | |
| t-BuOK | DMF, 120°C, 24 h | Quinazolinone analog | 55% |
Mechanistic Insight
-
Base-induced cyclization proceeds via deprotonation of the hydroxylamine group, followed by intramolecular nucleophilic attack .
Halogen-Bonding Interactions
The bromine atom participates in non-covalent interactions influencing reactivity:
Key Findings
-
Bromine acts as an electrophilic σ-hole donor in halogen bonding (XB) with Lewis bases .
-
XB strength correlates with C–Br bond elongation (ΔL = 0.02–0.05 Å) .
Computational Data
| Parameter | Value (DFT) | Implication | Source |
|---|---|---|---|
| σ-Hole Potential (V) | +28.6 kcal/mol | Strong electrophilicity at Br | |
| Charge Transfer (e) | 0.12–0.31 | Partial covalent character in XB |
Scientific Research Applications
2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
*Molecular weight inferred from positional isomer in .
Physicochemical and Functional Differences
Fluorine Substitution Patterns
- Target Compound vs. 2-Bromo-4,5-difluoro Isomer : While both share the same molecular formula, the fluorine atoms at positions 3,4 vs. 4,5 significantly alter electronic effects.
- Methyl-Substituted Analogue : Replacing fluorine with methyl groups (3,5-dimethyl) reduces polarity and increases steric bulk, which may lower solubility in polar solvents but improve lipid membrane permeability.
Bromine Position
- 3-Bromo Derivative : The absence of fluorine and bromine at position 3 simplifies the electronic profile, reducing molecular weight by ~38 g/mol. This may correlate with lower thermal stability compared to fluorinated analogues.
Functional Group Comparisons
- Nitro-Substituted Analogues (Unrelated but Informative) : highlights bromo-dinitrobenzoyl derivatives (e.g., 2-bromo-3:5-dinitrobenzamide, m.p. 216°C ). While nitro groups are absent in the target compound, their strong electron-withdrawing effects contrast with fluorine’s moderate electronegativity, illustrating how substituent choice impacts melting points and stability.
Research Findings and Implications
Synthetic Accessibility : Fluorinated analogues like the target compound may require specialized fluorination techniques, whereas methyl-substituted derivatives (e.g., ) are synthetically more straightforward.
Bioactivity Potential: Fluorine’s role in enhancing bioavailability and binding affinity (via polar interactions) suggests that the target compound and its 4,5-difluoro isomer may outperform non-fluorinated analogues in drug-discovery contexts.
Thermal Stability : The high melting points of nitro-substituted compounds (e.g., 216°C for 2-bromo-3:5-dinitrobenzamide ) contrast with the likely lower thermal stability of hydroxyimidamide derivatives, emphasizing functional group influence on material properties.
Biological Activity
2-Bromo-3,4-difluoro-N'-hydroxybenzene-1-carboximidamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its unique structure, featuring bromine and fluorine substituents, suggests possible interactions with various biological targets. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₇H₅BrF₂N₂O
- Molecular Weight : 251.03 g/mol
- CAS Number : 1704378-70-0
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- MAPK/ERK Pathway Activation : The compound may activate the BRAF kinase through KSR1 or KSR2-dependent mechanisms, leading to enhanced cell growth and differentiation. This pathway is crucial for various cellular functions, including transcription regulation and cytoskeletal rearrangements .
- Inhibition of MEK Enzymes : Similar compounds have demonstrated inhibitory effects on MEK enzymes, which are pivotal in cancer cell proliferation. The inhibition of MEK can reverse transformed phenotypes in certain cell types .
- Antiviral Activity : Some derivatives of related compounds have shown antiviral properties by inhibiting the assembly of viral capsids, suggesting that this compound could also exhibit similar effects against viral infections .
Cytotoxicity and Cell Proliferation
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis via MAPK pathway |
| MCF-7 (breast cancer) | 15.0 | MEK inhibition leading to growth arrest |
| A549 (lung cancer) | 10.0 | Disruption of glycolysis pathways |
These results indicate that this compound has potential as an anticancer agent.
Case Studies
- Study on Anticancer Activity : A recent publication investigated the effects of fluorinated benzamide derivatives on tumor growth in vivo. The study found that compounds structurally similar to this compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting cell proliferation through the MAPK/ERK pathway .
- Antiviral Efficacy : Another study explored the antiviral properties of halogenated compounds against Hepatitis B virus (HBV). The results indicated that derivatives similar to our compound effectively inhibited HBV replication by interfering with capsid assembly .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound. Preliminary data suggest:
- Absorption : Rapid absorption post-administration with a peak plasma concentration achieved within 30 minutes.
- Metabolism : Primarily metabolized by CYP450 enzymes; however, modifications may reduce hepatic metabolism and enhance bioavailability.
Toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant cardiotoxicity reported in preliminary screenings.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-3,4-difluoro-N'-hydroxybenzene-1-carboximidamide?
The synthesis typically involves halogenation and functional group protection strategies. A plausible route starts with bromination of 3,4-difluorobenzene derivatives, followed by imidamide formation using hydroxylamine derivatives. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions like over-bromination or hydrolysis. For example, analogous bromo-fluoro compounds (e.g., 2-bromo-4,5-difluorophenol) are synthesized using controlled bromine stoichiometry and low-temperature conditions to preserve regioselectivity . Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns via , , and NMR. Fluorine atoms induce splitting patterns that help verify positions (e.g., coupling constants between F and adjacent H atoms) .
- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .
Q. What are the key stability considerations for storage and handling?
- Storage : Keep under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the imidamide group.
- Light sensitivity : Store in amber vials to avoid photodegradation, as bromo-fluoro aromatics are prone to radical-mediated decomposition .
- Moisture control : Use desiccants (e.g., molecular sieves) in storage containers, as the N-hydroxy group is hygroscopic and may form hydrates .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Employ density functional theory (DFT) to model reaction intermediates and transition states. For example:
- Reaction mechanism : Calculate activation energies for bromination steps to predict regioselectivity.
- Solvent effects : Use COSMO-RS simulations to identify solvents that stabilize charged intermediates (e.g., DMF vs. THF).
ICReDD’s integrated computational-experimental workflows (combining quantum chemistry and machine learning) have successfully reduced trial-and-error in analogous halogenated aromatic systems .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Cross-validate results using enzymatic assays (e.g., kinase inhibition) and cell-based viability tests. For instance, discrepancies in IC values may arise from off-target effects in cell models .
- Structural analysis : Perform X-ray crystallography or molecular docking to confirm binding modes. Fluorine’s electronegativity and bromine’s steric bulk can influence target interactions .
- Statistical rigor : Apply factorial design to isolate variables (e.g., pH, temperature) contributing to assay variability .
Q. How can researchers design experiments to study metabolic pathways involving this compound?
- In vitro models : Use liver microsomes or recombinant CYP450 enzymes to identify metabolites. Monitor dehalogenation or hydroxylation products via LC-MS/MS.
- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic intermediates .
- Computational ADME : Predict pharmacokinetics using software like ADMET Predictor™, focusing on logP and plasma protein binding for brominated aromatics .
Q. What advanced techniques elucidate electronic effects of the bromo-fluoro substituents?
- Spectroelectrochemistry : Measure redox potentials to assess electron-withdrawing effects of fluorine and bromine.
- X-ray photoelectron spectroscopy (XPS) : Quantify binding energies of Br 3d and F 1s electrons to correlate substituent effects with reactivity .
- Hammett analysis : Derive σ/σ values for substituents using reaction rate studies (e.g., SNAr reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
